molecular formula C20H11ClFNOS B14791188 3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

Cat. No.: B14791188
M. Wt: 367.8 g/mol
InChI Key: KUXQUJBXVBPMTG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a synthetic organic compound that features a combination of aromatic rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with a benzoyl group.

    Aldol Condensation: The functionalized thiophene undergoes an aldol condensation with 4-chlorobenzaldehyde to form the enone intermediate.

    Nitrile Introduction: The enone intermediate is then reacted with a suitable nitrile source to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the nitrile group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[5-(4-methylbenzoyl)thiophen-2-yl]prop-2-enenitrile
  • 3-(4-Chlorophenyl)-2-[5-(4-bromobenzoyl)thiophen-2-yl]prop-2-enenitrile

Properties

Molecular Formula

C20H11ClFNOS

Molecular Weight

367.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H11ClFNOS/c21-16-5-1-13(2-6-16)11-15(12-23)18-9-10-19(25-18)20(24)14-3-7-17(22)8-4-14/h1-11H

InChI Key

KUXQUJBXVBPMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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